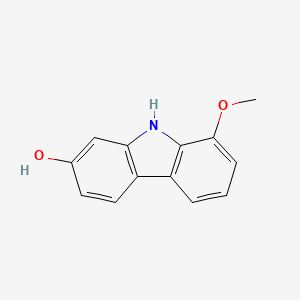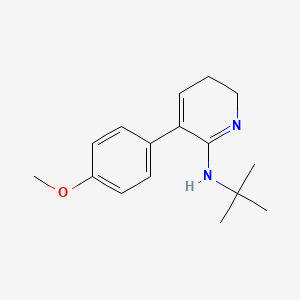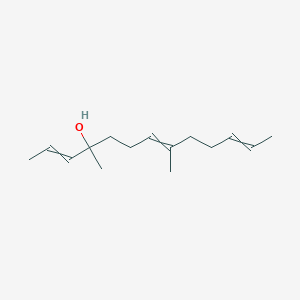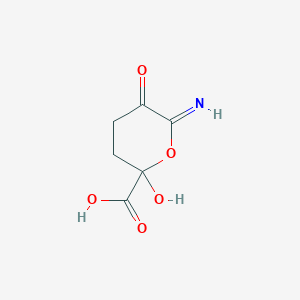![molecular formula C20H16O4S B14189195 Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- CAS No. 851591-22-5](/img/structure/B14189195.png)
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a methanone group attached to a phenyl ring substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxybenzophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonate ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-methylphenyl)phenyl-: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties.
Methanone, (2-methylphenyl)phenyl-: Another similar compound with the methyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required.
Propiedades
Número CAS |
851591-22-5 |
|---|---|
Fórmula molecular |
C20H16O4S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2-benzoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H16O4S/c1-15-11-13-17(14-12-15)25(22,23)24-19-10-6-5-9-18(19)20(21)16-7-3-2-4-8-16/h2-14H,1H3 |
Clave InChI |
FJPOYVFLHRONHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


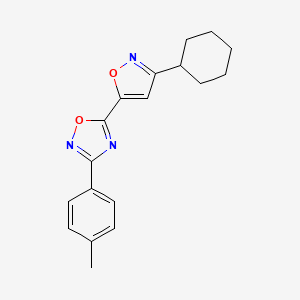
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
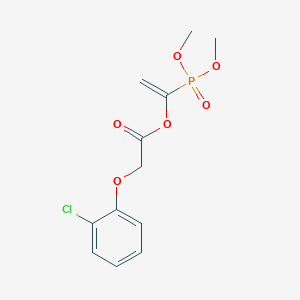
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
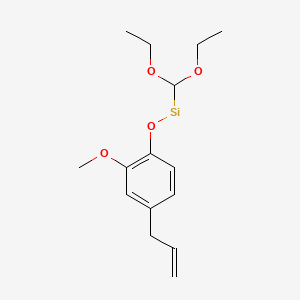
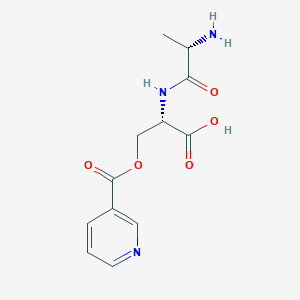
![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)
